4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is an organic compound that belongs to the class of benzonitriles It features a methoxy group, a propyl-substituted pyrazole ring, and a benzonitrile moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or α,β-unsaturated carbonyl compound.
Substitution reactions: The pyrazole ring is then functionalized with a propyl group through alkylation reactions.
Coupling with benzonitrile: The final step involves the coupling of the functionalized pyrazole with a methoxy-substituted benzonitrile derivative under appropriate conditions, such as using a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: 4-formyl-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.
Reduction: 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzylamine.
Substitution: 4-(substituted)-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile.
Wissenschaftliche Forschungsanwendungen
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or inflammatory diseases.
Materials Science: This compound can be incorporated into polymers or used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Wirkmechanismus
The mechanism of action of 4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The methoxy and pyrazole groups can participate in hydrogen bonding, hydrophobic interactions, and π-π stacking, contributing to the compound’s overall bioactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(1H-pyrazol-1-yl)benzonitrile: Lacks the methoxy and propyl groups, which may affect its reactivity and binding properties.
4-methoxybenzonitrile: Lacks the pyrazole ring, resulting in different chemical and biological properties.
2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile: Lacks the methoxy group, which may influence its solubility and reactivity.
Uniqueness
4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the methoxy group enhances its solubility in organic solvents, while the pyrazole ring provides a versatile scaffold for further functionalization.
Eigenschaften
Molekularformel |
C14H15N3O2 |
---|---|
Molekulargewicht |
257.29 g/mol |
IUPAC-Name |
4-methoxy-2-(1-propylpyrazol-4-yl)oxybenzonitrile |
InChI |
InChI=1S/C14H15N3O2/c1-3-6-17-10-13(9-16-17)19-14-7-12(18-2)5-4-11(14)8-15/h4-5,7,9-10H,3,6H2,1-2H3 |
InChI-Schlüssel |
RSKAPADXUMDGAM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCN1C=C(C=N1)OC2=C(C=CC(=C2)OC)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.